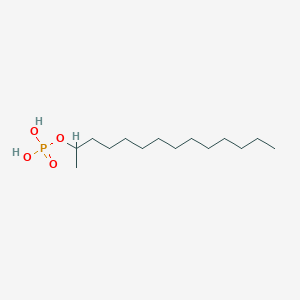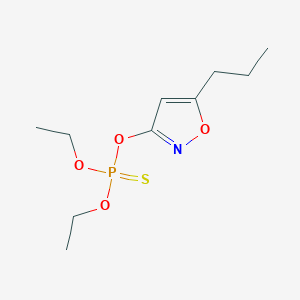
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane, also known as DPOSP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of phosphoranes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the formation of a covalent bond between the phosphorus atom of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane and the active site of the enzyme or protein. This covalent bond disrupts the normal function of the enzyme or protein, leading to its inhibition. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to have both biochemical and physiological effects. Biochemically, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane inhibits the activity of cholinesterase, which leads to an accumulation of acetylcholine in the nervous system. Physiologically, this can lead to a range of effects such as muscle weakness, convulsions, and respiratory failure. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis.
实验室实验的优点和局限性
One of the main advantages of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in lab experiments is its potency as an inhibitor. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be effective at low concentrations, which makes it a useful tool for studying the activity of enzymes and proteins. However, one of the limitations of using Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is its potential toxicity. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can have adverse effects on the nervous system and other organs, which can limit its use in certain experiments.
未来方向
There are many potential future directions for the use of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in scientific research. One area of interest is the development of new drugs that target cholinesterase for the treatment of Alzheimer's disease. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been shown to be a potent inhibitor of cholinesterase, and further research may lead to the development of more effective drugs. Another area of interest is the study of the interaction between proteins and nucleic acids, which is essential for many biological processes. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been used as a tool for studying this interaction, and further research may lead to a better understanding of this process. Overall, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has great potential for use in scientific research, and further studies may lead to new discoveries and applications.
Conclusion:
In conclusion, Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane is a synthetic compound that has been widely used in scientific research. Its potency as an inhibitor of enzymes and proteins has made it a useful tool for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane have been discussed in this paper. Further research may lead to new discoveries and applications of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane in various fields such as biochemistry, pharmacology, and medicinal chemistry.
合成方法
The synthesis of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane involves the reaction between 5-propyloxazole-3-carboxylic acid and diethyl phosphite in the presence of a catalyst such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thionyl chloride to yield the final product. The purity and yield of Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane can be improved by using different solvents, reaction temperatures, and reaction times.
科学研究应用
Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of cholinesterase, an enzyme that plays a critical role in the nervous system. Diethoxy-(5-propyloxazol-3-YL)oxy-sulfanylidene-phosphorane has also been used to study the interaction between proteins and nucleic acids, which is essential for many biological processes such as DNA replication and transcription.
属性
CAS 编号 |
18853-96-8 |
|---|---|
分子式 |
C10H18NO4PS |
分子量 |
279.3 g/mol |
IUPAC 名称 |
diethoxy-[(5-propyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H18NO4PS/c1-4-7-9-8-10(11-14-9)15-16(17,12-5-2)13-6-3/h8H,4-7H2,1-3H3 |
InChI 键 |
UJEMHANPBQJDTR-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
规范 SMILES |
CCCC1=CC(=NO1)OP(=S)(OCC)OCC |
同义词 |
diethoxy-(5-propyloxazol-3-yl)oxy-sulfanylidene-phosphorane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



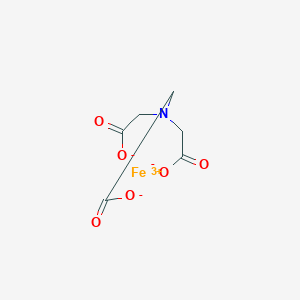
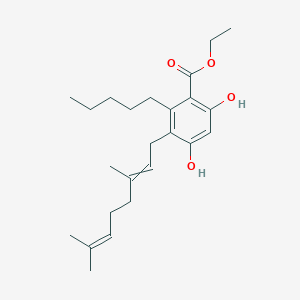
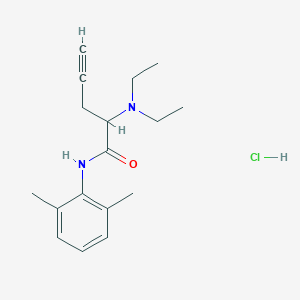
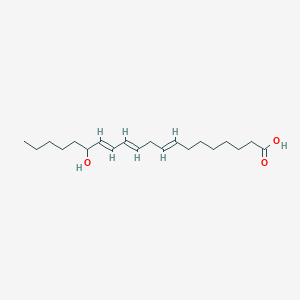

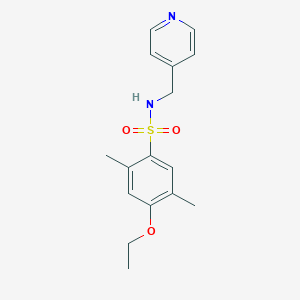

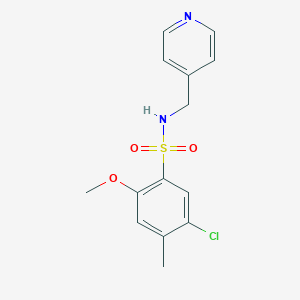

![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
